molecular formula C13H17NOS B5240498 5,5-Dimethyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one

5,5-Dimethyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B5240498
M. Wt: 235.35 g/mol
InChI Key: AOSALUNKOSBCNU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring a thiophene-based substituent. The compound’s core structure consists of a 5,5-dimethylcyclohex-2-en-1-one scaffold, with a thiophen-2-ylmethylamine group at the 3-position. This structural motif is significant in medicinal and materials chemistry due to the electron-rich thiophene ring, which can influence electronic properties and biological interactions.

Properties

IUPAC Name

5,5-dimethyl-3-(thiophen-2-ylmethylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-13(2)7-10(6-11(15)8-13)14-9-12-4-3-5-16-12/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSALUNKOSBCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a series of condensation reactions involving diketones and aldehydes.

    Introduction of the Thiophen-2-ylmethylamino Group: This step involves the nucleophilic substitution of the cyclohexenone ring with thiophen-2-ylmethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexenone ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

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Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in their amino substituents, which impact physicochemical properties, reactivity, and biological activity. Below is a detailed comparison based on synthesis, physical properties, and functional applications.

Table 1: Structural Analogs and Key Properties

Compound Name & Substituent (R) Synthesis Yield Melting Point (°C) Rf Value Key Findings Reference
5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one Not reported Not reported Not reported Exhibits anticonvulsant activity via anti-MES (maximal electroshock seizure) tests.
(E)-5,5-Dimethyl-3-[2-(pyrrolidin-1-yl)vinyl]cyclohex-2-en-1-one 53% 125 0.14 Yellow solid; synthesized via multicomponent coupling. Used in chromophore studies.
(E)-5,5-Dimethyl-3-[2-phenyl-2-(piperidin-1-yl)vinyl]cyclohex-2-en-1-one 62% 86 0.08 Orange solid; lower polarity (Rf = 0.08) compared to pyrrolidinyl analog.
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one >90% Not reported Not reported Commercialized for research; priced at $72–$425 per 100–500 mg.
5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one Not reported Not reported Not reported Nitro group enhances electron-withdrawing effects, potentially altering reactivity.
5,5-Dimethyl-3-[(piperazin-1-ylethyl)amino]cyclohex-2-en-1-one Not reported Not reported Not reported Piperazinyl group improves solubility in polar solvents; used in drug discovery pipelines.

Key Comparisons

Synthetic Accessibility Thiophen-2-ylmethylamino vs. Benzylamino/Pyrrolidinyl: The target compound’s synthesis likely follows multicomponent coupling or aldol condensation routes similar to its analogs (e.g., reports 53–62% yields for pyrrolidinyl/piperidinyl derivatives) . Thiophene-containing reagents (e.g., 2-thiophenemethylamine) may introduce challenges in regioselectivity or purification compared to aliphatic amines. Commercial Availability: Isoxazolyl and piperazinyl analogs are commercially produced (e.g., $72–$425 per 100–500 mg), suggesting scalability for the thiophene derivative with optimized protocols .

Physicochemical Properties Melting Points: Analogs with aromatic substituents (e.g., phenylvinyl-piperidinyl, 86°C) exhibit lower melting points than aliphatic derivatives (e.g., pyrrolidinyl, 125°C), likely due to reduced crystallinity . The thiophene derivative may follow this trend. Chromophore Behavior: Morpholino and pyrrolidinyl vinyl derivatives show strong UV/Vis absorption (λmax = 365 nm, ε = 19,000 L·cm⁻¹·mol⁻¹), suggesting the thiophene analog could exhibit red-shifted absorption due to sulfur’s electron-donating effects .

Solubility and Bioavailability: Piperazinyl derivatives exhibit improved aqueous solubility compared to hydrophobic groups (e.g., trifluoromethylphenyl), which is critical for drug development .

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups : Nitrophenyl and trifluoromethoxy analogs highlight how electron-withdrawing groups alter reactivity (e.g., slower nucleophilic addition) . The thiophene ring’s electron-rich nature may increase susceptibility to electrophilic substitution.

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